Cas no 1354015-06-7 ([((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid)

[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a chiral pyrrolidine derivative featuring a benzyl-substituted nitrogen and an aminoacetic acid functional group. Its stereospecific (S)-configuration ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound’s structure allows for versatile reactivity, particularly in the formation of peptidomimetics or as a building block for bioactive molecules. The benzyl group enhances lipophilicity, while the carboxylate moiety provides solubility in polar solvents, facilitating diverse reaction conditions. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor ligands due to its rigid pyrrolidine scaffold and functional group compatibility. High purity and well-defined stereochemistry ensure reproducibility in research applications.
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid structure
1354015-06-7 structure
商品名:[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
CAS番号:1354015-06-7
MF:C14H20N2O2
メガワット:248.320803642273
CID:2159377

[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid 化学的及び物理的性質

名前と識別子

    • [((S)-1-benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
    • (S)-2-(((1-Benzylpyrrolidin-2-yl)methyl)amino)acetic acid
    • AM96471
    • [((S)-1-benzylpyrrolidin-2-ylmethyl)amino]acetic acid
    • [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
    • インチ: 1S/C14H20N2O2/c17-14(18)10-15-9-13-7-4-8-16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,17,18)/t13-/m0/s1
    • InChIKey: UYMUYZHHUCYZRH-ZDUSSCGKSA-N
    • ほほえんだ: OC(CNC[C@@H]1CCCN1CC1C=CC=CC=1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 265
  • トポロジー分子極性表面積: 52.6

[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
081742-500mg
S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
1354015-06-7
500mg
£526.00 2022-03-01

[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid 関連文献

[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acidに関する追加情報

Professional Introduction to CAS No. 1354015-06-7 and Product Name: [[(S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

The compound with the CAS number 1354015-06-7 and the product name [[(S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The detailed exploration of its chemical properties, biological activities, and emerging research applications provides a comprehensive understanding of its significance in modern medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the development of chiral compounds, which are essential for creating highly specific and effective drugs. The presence of the (S)-configuration in the amine group of the compound underscores its stereochemical specificity, a critical factor in determining its pharmacological efficacy. The benzyl-pyrrolidinyl moiety contributes to the compound's solubility and bioavailability, making it an attractive candidate for further investigation in drug formulation.

The chemical structure of [[(S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid consists of a central pyrrolidine ring substituted with a benzyl group and an amino-acetic acid side chain. This architecture allows for diverse interactions with biological targets, including enzymes and receptors, which are pivotal in modulating various physiological pathways. The amino-acetic acid moiety, in particular, is known for its role in protein synthesis and metabolic processes, suggesting that this compound may have multifaceted therapeutic applications.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of novel bioactive molecules. Its chiral center and versatile functional groups make it a valuable scaffold for designing molecules with enhanced pharmacological properties. Researchers have been exploring its utility in developing treatments for neurological disorders, where precise stereochemical control is crucial for therapeutic success. The compound's ability to interact with specific neurotransmitter receptors has opened new avenues for investigating its role in modulating neural activity.

The biological activity of [[(S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has been extensively studied in vitro and in vivo. Preliminary findings indicate that it exhibits inhibitory effects on certain enzymes implicated in inflammation and pain pathways. These properties make it a promising candidate for developing anti-inflammatory and analgesic agents. Additionally, its interaction with metabolic enzymes suggests potential applications in managing metabolic disorders such as diabetes and obesity.

In the realm of drug discovery, the synthesis of analogs derived from this compound has been a focal point of research. By modifying specific functional groups while retaining the core (S)-configuration, scientists aim to enhance its potency and selectivity. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic profiles, which are essential for clinical translation. These efforts align with the broader goal of developing next-generation therapeutics that offer greater efficacy with fewer side effects.

The role of computational chemistry in optimizing the structure-activity relationships (SAR) of this compound cannot be overstated. Molecular modeling techniques have been employed to predict how different structural modifications will influence its biological activity. These simulations have guided experimental efforts, leading to the identification of lead compounds with optimized properties. Such interdisciplinary approaches are increasingly integral to modern drug discovery pipelines.

Emerging research also suggests that this compound may have applications beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of agrochemicals and specialty chemicals. By leveraging its versatility, researchers aim to develop innovative solutions that address challenges in agriculture and industrial chemistry.

The future prospects for [[(S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid are promising, given its diverse potential applications and the ongoing advancements in synthetic chemistry. As our understanding of biological systems continues to evolve, so too will our ability to harness this compound's potential for therapeutic benefit. Collaborative efforts between academia and industry are essential to translate these findings into tangible medical advancements that improve global health outcomes.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd